4-(Trifluoromethylsulfonyloxy)coumarin
CAS No.:
Cat. No.: VC18854193
Molecular Formula: C10H5F3O5S
Molecular Weight: 294.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F3O5S |
|---|---|
| Molecular Weight | 294.21 g/mol |
| IUPAC Name | (2-oxochromen-4-yl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H |
| Standard InChI Key | LIGSOIHKWHISGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 4-(trifluoromethylsulfonyloxy)coumarin consists of a benzopyrone core (C₉H₆O₂) modified at the 4-position with a trifluoromethylsulfonyloxy (−OSO₂CF₃) group . This substituent introduces significant electronic effects, including strong electron-withdrawing character, which alters the coumarin ring’s reactivity and spectroscopic properties. The trifluoromethylsulfonyloxy group’s steric bulk further influences intermolecular interactions, potentially affecting crystallization behavior and solubility in polar solvents .
Key physicochemical properties inferred from analogous compounds include:
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Molecular Formula: C₁₀H₅F₃O₅S (calculated based on coumarin backbone + −OSO₂CF₃ group)
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Molecular Weight: ~298.21 g/mol
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Polarity: Enhanced compared to unsubstituted coumarin due to the sulfonyl group’s electronegativity .
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Stability: Likely resistant to hydrolysis under acidic conditions, as trifluoromethylsulfonyl groups are generally robust toward nucleophilic attack .
Synthetic Methodologies
The synthesis of 4-(trifluoromethylsulfonyloxy)coumarin can be conceptualized through two primary routes, drawing from established coumarin functionalization strategies :
Direct Functionalization of Coumarin
Coumarin undergoes electrophilic substitution at the 4-position due to the electron-rich nature of the pyrone ring. Introducing the trifluoromethylsulfonyloxy group may involve:
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Sulfonylation: Reaction of 4-hydroxycoumarin with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a base such as pyridine .
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Metal-Catalyzed Coupling: Transition-metal-mediated cross-coupling between 4-halocoumarins (e.g., 4-bromocoumarin) and trifluoromethylsulfinate salts, though this remains hypothetical for this specific derivative .
Pechmann Condensation with Modified Substrates
The Pechmann reaction, which traditionally couples phenols with β-ketoesters to form coumarins, could be adapted by employing a phenol derivative pre-functionalized with the trifluoromethylsulfonyloxy group. For example, resorcinol derivatives containing −OSO₂CF₃ might react with ethyl acetoacetate under acidic conditions to yield the target compound .
Comparative Analysis with Related Coumarin Derivatives
The table below contrasts 4-(trifluoromethylsulfonyloxy)coumarin with structurally similar compounds, highlighting key differences in properties and applications :
Applications in Materials Science
The trifluoromethylsulfonyloxy group’s electron-withdrawing nature makes this compound a candidate for:
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